butyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile
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Overview
Description
The compound “butyl prop-2-enoate; ethyl prop-2-enoate; N-(hydroxymethyl)prop-2-enamide; prop-2-enenitrile” is a combination of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Butyl Prop-2-enoate: The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Ethyl Prop-2-enoate: This process can also involve the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol .
N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide is synthesized by the reaction of acrylamide with formaldehyde under basic conditions. This reaction forms a hydroxymethyl group attached to the nitrogen atom of the acrylamide .
Prop-2-enenitrile: This process involves the reaction of propylene, ammonia, and oxygen in the presence of a catalyst .
Chemical Reactions Analysis
Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization with other monomers such as styrene and vinyl acetate .
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is involved in transesterification reactions with higher alcohols to form various alkyl acrylates. It can also undergo polymerization to produce poly(ethyl acrylate) .
N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide can undergo polymerization and crosslinking reactions, forming hydrogels and other polymeric materials .
Prop-2-enenitrile: Prop-2-enenitrile is known for its polymerization to form polyacrylonitrile. It can also undergo hydrolysis to produce acrylamide .
Scientific Research Applications
Butyl Prop-2-enoate: Butyl prop-2-enoate is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of plastics, textiles, and resins .
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is utilized in the production of polymers, resins, and plastics. It is also a key component in the synthesis of various pharmaceutical intermediates .
N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide is used in the production of hydrogels, which have applications in drug delivery systems and wound dressings .
Prop-2-enenitrile: Prop-2-enenitrile is primarily used in the production of synthetic fibers, such as acrylic fibers. It is also a precursor for the synthesis of various chemicals, including acrylamide and adiponitrile .
Mechanism of Action
Butyl Prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, forming long-chain polymers that provide flexibility, durability, and adhesiveness .
Ethyl Prop-2-enoate: Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming polymers with various applications in coatings, adhesives, and textiles .
N-(Hydroxymethyl)prop-2-enamide: N-(Hydroxymethyl)prop-2-enamide forms crosslinked networks in hydrogels, providing structural integrity and controlled release properties .
Prop-2-enenitrile: Prop-2-enenitrile polymerizes to form polyacrylonitrile, which is used in the production of high-strength fibers and other materials .
Comparison with Similar Compounds
Butyl Prop-2-enoate: Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its longer alkyl chain, providing greater flexibility and lower volatility .
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is similar to methyl prop-2-enoate and butyl prop-2-enoate. Its intermediate alkyl chain length offers a balance between flexibility and volatility .
N-(Hydroxymethyl)prop-2-enamide: Similar compounds include N-methylprop-2-enamide and N-ethylprop-2-enamide. N-(Hydroxymethyl)prop-2-enamide is unique due to its hydroxymethyl group, which enhances its crosslinking ability .
Prop-2-enenitrile: Prop-2-enenitrile is similar to methacrylonitrile and butadiene. Its nitrile group provides high reactivity and versatility in polymerization reactions .
Properties
CAS No. |
38054-57-8 |
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Molecular Formula |
C19H30N2O6 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile |
InChI |
InChI=1S/C7H12O2.C5H8O2.C4H7NO2.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2 |
InChI Key |
WEIQPQONNWQMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N.C=CC(=O)NCO |
physical_description |
Liquid |
Related CAS |
38054-57-8 |
Origin of Product |
United States |
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